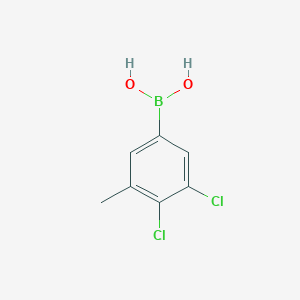

3,4-Dichloro-5-methylphenylboronic acid

説明

BenchChem offers high-quality 3,4-Dichloro-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3,4-dichloro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCJOTQVISYGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3,4-Dichloro-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,4-Dichloro-5-methylphenylboronic acid (CAS No. 1772622-45-3), a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug discovery and materials science.

Introduction: The Role of Arylboronic Acids in Modern Chemistry

Arylboronic acids have emerged as indispensable tools in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that form the core of many pharmaceutical agents and advanced materials.[2] The unique electronic and steric properties of substituted phenylboronic acids, such as 3,4-dichloro-5-methylphenylboronic acid, allow for the fine-tuning of molecular properties in the target compounds.

Physicochemical and Spectroscopic Properties of 3,4-Dichloro-5-methylphenylboronic acid

Understanding the fundamental properties of a reagent is critical for its effective use. The following table summarizes the key physicochemical data for 3,4-Dichloro-5-methylphenylboronic acid.

| Property | Value | Source |

| CAS Number | 1772622-45-3 | [3] |

| IUPAC Name | (3,4-dichloro-5-methylphenyl)boronic acid | [3] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3] |

| Molecular Weight | 204.84 g/mol | [3] |

| Purity | ≥95% | [3] |

| LogP | 3.143 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

Note: Specific experimental data such as melting point and detailed solubility for this compound are not widely published. For comparison, the melting point of the related compound p-tolylboronic acid is 256-263 °C. Phenylboronic acids are generally soluble in many organic solvents but have limited solubility in water.[4]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons would appear as singlets or narrowly split doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons would present as a singlet around δ 2.3-2.5 ppm. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

-

¹³C NMR: The carbon NMR would display characteristic signals for the six aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The methyl carbon would resonate in the aliphatic region (around δ 20-25 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3600 cm⁻¹). Strong absorptions corresponding to C-Cl stretching (typically 600-800 cm⁻¹) and aromatic C=C stretching (around 1400-1600 cm⁻¹) would also be prominent.

Proposed Synthesis Protocol

A robust and scalable synthesis of 3,4-dichloro-5-methylphenylboronic acid is crucial for its application in research and development. While a specific, peer-reviewed synthesis for this exact molecule is not widely documented, a reliable protocol can be designed based on well-established methods for the synthesis of analogous arylboronic acids. The following procedure is a proposed method based on the lithiation of an aryl halide followed by quenching with a borate ester.[5][6]

Starting Material: 1-Bromo-3,4-dichloro-5-methylbenzene

The synthesis would commence with a suitable precursor, 1-bromo-3,4-dichloro-5-methylbenzene. This starting material can be prepared from commercially available compounds through standard aromatic halogenation and functional group transformations.

Step-by-Step Synthesis of 3,4-Dichloro-5-methylphenylboronic acid

Safety Precaution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and reagents are essential for the success of the reaction. Personal protective equipment, including safety goggles, lab coat, and gloves, must be worn.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3,4-dichloro-5-methylbenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is typically monitored by TLC or GC-MS to ensure complete consumption of the starting material.

-

Borylation: After the lithiation is complete (usually 1-2 hours), slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture, again keeping the temperature at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous solution of a weak acid, such as 1N hydrochloric acid, until the pH of the aqueous layer is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield pure 3,4-dichloro-5-methylphenylboronic acid.

Causality Behind Experimental Choices

-

Inert Atmosphere: Organolithium reagents like n-butyllithium are highly reactive towards oxygen and moisture. An inert atmosphere prevents their decomposition and ensures high yields.

-

Low Temperature (-78 °C): The lithiation reaction is highly exothermic and can lead to side reactions if the temperature is not controlled. The use of a dry ice/acetone bath maintains the low temperature required for selective ortho-lithiation.

-

Triisopropyl Borate: This borate ester is a good electrophile for trapping the aryllithium intermediate. Its bulky isopropyl groups can help to prevent the formation of undesired borinate and borate esters.

-

Acidic Workup: The initial product of the reaction is a borate ester, which is hydrolyzed to the desired boronic acid under acidic conditions.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 3,4-dichloro-5-methylphenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[7]

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide or iodide) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocol for a Typical Suzuki-Miyaura Reaction

This protocol provides a general procedure for the coupling of 3,4-dichloro-5-methylphenylboronic acid with an aryl bromide. The specific conditions may need to be optimized for different substrates.

-

Reaction Setup: To a reaction vial, add 3,4-dichloro-5-methylphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

-

Heating: Seal the vial and heat the reaction mixture with stirring at a temperature between 80-110 °C for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3,4-dichloro-5-methylphenylboronic acid.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling as a powder, use a dust mask or a respirator with a particulate filter.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Conclusion

3,4-Dichloro-5-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its specific substitution pattern offers unique steric and electronic properties that can be exploited in the design and synthesis of novel pharmaceuticals and functional materials. By understanding its properties, synthesis, and reaction mechanisms as outlined in this guide, researchers can effectively incorporate this reagent into their synthetic strategies.

References

-

Fluorochem, 3,4-Dichloro-5-methylphenylboronic acid product page.

-

PubChem, Tolylboronic acid entry.

-

Chemistry LibreTexts, Suzuki-Miyaura Coupling.

-

ChemScene, 4,5-Dichloro-2-methylphenylboronic acid product page.

-

Tokyo Chemical Industry Co., Ltd., 4-Methylphenylboronic Acid product page.

-

TCI Chemicals, Suzuki-Miyaura Cross Coupling Reaction.

-

Google Patents, CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Syntheses, (3,4,5-trifluorophenyl)boronic acid.

-

Beilstein Journals, Supporting Information: Naphthalonitriles featuring efficient emission in solution and in the solid state.

-

Google Patents, CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

National Institutes of Health, SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

-

The Royal Society of Chemistry, Supporting Information.

-

Human Metabolome Database, 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059622).

-

PrepChem.com, Synthesis of 4-tolylboronic acid.

-

Organic Chemistry Portal, Suzuki Coupling.

-

Sigma-Aldrich, p-Tolylboronic acid product page.

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.

-

ResearchGate, Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones.

-

MassBank, msbnk-lcsb-lu105452.

-

Tokyo Chemical Industry (India) Pvt. Ltd., 3-Methylphenylboronic Acid product page.

-

PubChem, 3,4-Dimethoxyphenylboronic acid entry.

-

ResearchGate, Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR.

-

Chem-Impex, 3-Methylphenylboronic acid product page.

-

Spectrum Chemical, CAS Number 5720-05-8 | 4-Methylphenylboronic Acid.

-

4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. biosynth.com [biosynth.com]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemscene.com [chemscene.com]

A Technical Guide to 3,4-Dichloro-5-methylphenylboronic acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

3,4-Dichloro-5-methylphenylboronic acid is a substituted arylboronic acid that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two chlorine atoms and a methyl group on the phenyl ring offers a unique electronic and steric profile, enabling the synthesis of novel biaryl and heterocyclic structures. These structures are of significant interest in medicinal chemistry and materials science, where precise control over molecular shape and electronics is paramount for function. This guide provides an in-depth overview of its commercial availability, a plausible synthetic route, its key chemical properties, and a detailed protocol for its application in Suzuki-Miyaura coupling.

Commercial Availability

3,4-Dichloro-5-methylphenylboronic acid is commercially available from a number of chemical suppliers, typically in research-grade purities. This accessibility makes it a readily available starting material for a variety of synthetic applications.

| Supplier | Typical Purity | CAS Number | Molecular Weight |

| Fluorochem | ≥95% | 1772622-45-3 | 204.84 g/mol |

| Echemi | Industrial Grade, Pharma Grade | 1256345-54-6 | 204.84 g/mol |

| ChemScene | ≥97% | 1612184-33-4 (Isomer) | 204.85 g/mol |

Note: The listed CAS numbers may vary between suppliers, potentially indicating different isomeric forms or hydrates. Researchers should always verify the specific CAS number and product specifications with the chosen supplier.

Synthesis of Arylboronic Acids: A General Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3,4-Dichloro-5-methylphenylboronic acid.

Step-by-Step Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 1,2-dichloro-3-methyl-5-bromobenzene, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Formation of the Aryl Lithium: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining a low temperature.

-

Quenching and Hydrolysis: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of 1N hydrochloric acid (HCl) at 0 °C.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 3,4-dichloro-5-methylphenylboronic acid.

Chemical Properties and Stability

Arylboronic acids are generally crystalline solids that are stable to air and moisture at room temperature. However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[3] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of 3,4-dichloro-5-methylphenylboronic acid is expected to influence its reactivity and stability. It is advisable to store the compound in a cool, dry place.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[3][4][5] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl moieties.[4][6]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 3,4-dichloro-5-methylphenylboronic acid with an aryl bromide. This protocol is based on well-established procedures and may require optimization for specific substrates.[6]

Materials:

-

3,4-Dichloro-5-methylphenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, 3,4-dichloro-5-methylphenylboronic acid, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Solvent and Catalyst: The solvent mixture and the palladium catalyst are added to the flask under the inert atmosphere.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Quality Control and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic signals for the aromatic protons and the methyl group protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: Will display distinct signals for each of the carbon atoms in different chemical environments.[7][8][9] The chemical shifts of the aromatic carbons will be influenced by the chloro and methyl substituents.

-

-

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic pattern in the mass spectrum.

-

Melting Point: A sharp melting point range is indicative of high purity.

Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for detailed analytical data.

Conclusion

3,4-Dichloro-5-methylphenylboronic acid is a valuable and commercially accessible reagent for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient construction of C-C bonds and the generation of diverse molecular scaffolds. A thorough understanding of its synthesis, chemical properties, and reactivity is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 248. [Link]

-

Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3396–3401. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1297. [Link]

-

Singh, U. P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4933. [Link]

-

ResearchGate. Suzuki Miyaura coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Wang, W., et al. (2018). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Chemical Society Reviews, 47(18), 6894-6909. [Link]

-

Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 7(3), 341–351. [Link]

-

Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 124(15), 4256–4262. [Link]

-

Pop, F., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 27(19), 6543. [Link]

-

ResearchGate. The Importance of Metal-Based Drugs in Medicinal Inorganic Chemistry to Improve Life Quality of Patients. [Link]

- Google Patents. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol.

-

MDPI. Progress of Section “Bioorganic Chemistry and Medicinal Chemistry”. [Link]

-

PubChem. Tolylboronic acid. [Link]

Sources

- 1. 4-Methylphenylboronic Acid | 5720-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 3,4-Dichloro-5-methylphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3,4-Dichloro-5-methylphenylboronic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and key synthetic intermediates is a critical parameter in drug development and process chemistry. This guide provides a comprehensive technical overview of the . In the absence of extensive publicly available quantitative data for this specific molecule, this document leverages established principles of physical organic chemistry and analogous data from structurally related boronic acids to provide a robust framework for solubility prediction and determination. A detailed, field-proven experimental protocol for accurate solubility measurement is presented, empowering researchers to generate reliable data. This guide is structured to deliver actionable insights and methodologies, ensuring scientific integrity and supporting the advancement of research and development projects.

Introduction: The Critical Role of Solubility in the Application of 3,4-Dichloro-5-methylphenylboronic Acid

3,4-Dichloro-5-methylphenylboronic acid is an important building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] These reactions are fundamental to the construction of complex organic molecules, including novel therapeutic agents.[1][2] The efficiency of such synthetic transformations, including reaction kinetics, purification, and product yield, is intrinsically linked to the solubility of the reactants in the chosen solvent system.[3]

Furthermore, in the context of medicinal chemistry, understanding the solubility profile of a compound is paramount for its progression through the drug discovery pipeline.[4] Poor solubility can lead to challenges in formulation, bioavailability, and ultimately, therapeutic efficacy. Therefore, a thorough understanding and accurate determination of the solubility of 3,4-Dichloro-5-methylphenylboronic acid are not merely academic exercises but essential prerequisites for its effective application in both synthetic and pharmaceutical sciences.

This guide will delve into the physicochemical properties of 3,4-Dichloro-5-methylphenylboronic acid that govern its solubility, provide a systematic approach to predicting its behavior in various organic solvents, and offer a detailed experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 3,4-Dichloro-5-methylphenylboronic acid that dictate its solubility are outlined below.

Molecular Structure and Polarity

The structure of 3,4-Dichloro-5-methylphenylboronic acid features a substituted aromatic ring and a polar boronic acid functional group (-B(OH)₂). The presence of two chlorine atoms and a methyl group on the phenyl ring influences the molecule's overall polarity and its ability to interact with solvent molecules. The boronic acid moiety is capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms).[5]

Hydrogen Bonding Capability

The two hydroxyl groups on the boron atom are the primary sites for hydrogen bonding. This allows 3,4-Dichloro-5-methylphenylboronic acid to interact favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF, DMSO).

Crystalline Structure and Lattice Energy

In the solid state, boronic acids often form dimeric structures through intermolecular hydrogen bonding between their boronic acid groups. The strength of these interactions within the crystal lattice (lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur.

Potential for Dehydration

A notable characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium can be influenced by the solvent, temperature, and the presence of water, which can, in turn, affect the measured solubility.[3]

Predicted Solubility of 3,4-Dichloro-5-methylphenylboronic Acid in Common Organic Solvents

While specific experimental data for 3,4-Dichloro-5-methylphenylboronic acid is scarce, we can infer its likely solubility behavior based on studies of analogous arylboronic acids.[3][6][7][8] The general trend is that solubility is highly dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of 3,4-Dichloro-5-methylphenylboronic Acid in a Range of Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the boronic acid moiety. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Capable of accepting hydrogen bonds from the boronic acid and engaging in dipole-dipole interactions. |

| Ethers | Diethyl ether, Dipropyl ether | Moderate | Ethers can act as hydrogen bond acceptors, leading to favorable interactions. Phenylboronic acid has shown high solubility in dipropyl ether.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. Phenylboronic acid has moderate solubility in chloroform.[7] |

| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions (van der Waals forces) which are less effective at overcoming the hydrogen bonding in the solid state. |

| Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | Dominated by nonpolar interactions, making them poor solvents for polar boronic acids.[9] |

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of crystalline solids in liquids.[10] It involves heating a solid-liquid mixture of known composition at a controlled rate until complete dissolution is observed.[6][8]

Principle

A biphasic sample of the solute (3,4-Dichloro-5-methylphenylboronic acid) and the chosen organic solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment

-

3,4-Dichloro-5-methylphenylboronic acid (high purity)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating bath with precise temperature control

-

Calibrated digital thermometer (accuracy ±0.1 K)

-

Luminance probe or a device for visual turbidity monitoring

-

Analytical balance (accuracy ±0.1 mg)

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of 3,4-Dichloro-5-methylphenylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known mole fraction.

-

Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogeneous. Start heating the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath.[6][10] A slow heating rate is crucial to maintain thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually against a contrasting background or more accurately using a luminance probe that measures the intensity of a light beam passing through the sample.

-

Equilibrium Temperature Determination: The temperature at which the solution becomes completely clear (the disappearance of turbidity) is the equilibrium solubility temperature for that composition. Record this temperature.

-

Data Collection: Repeat steps 1-4 for a range of compositions to obtain a series of data points (mole fraction vs. equilibrium temperature).

-

Data Analysis: Plot the mole fraction of 3,4-Dichloro-5-methylphenylboronic acid as a function of the equilibrium temperature to generate the solubility curve.

Self-Validating System and Causality

-

Slow Heating Rate: This ensures that the system remains close to thermodynamic equilibrium, a cornerstone of accurate solubility measurement. A rapid temperature increase can lead to an overestimation of the solubility temperature.

-

Vigorous Stirring: This prevents localized supersaturation and ensures a uniform temperature throughout the sample, leading to a sharp and reproducible dissolution point.

-

High Purity of Reagents: The presence of impurities can significantly alter the solubility of a compound. Using high-purity starting materials is essential for obtaining trustworthy and reproducible data.

-

Calibration of Instruments: Regular calibration of the thermometer and analytical balance is critical for the accuracy of the measured temperature and composition.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Dynamic method workflow for solubility determination.

Key Intermolecular Interactions Influencing Solubility

Caption: Influence of solvent type on solubility.

Conclusion

References

- Fluorochem. (n.d.). 3,4-Dichloro-5-methylphenylboronic acid.

-

Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4466–4473. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Chloro-2-methylphenylboronic Acid.

-

Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

-

MDPI. (2022). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 27(15), 4937. [Link]

- TCI Chemicals. (2023). SAFETY DATA SHEET: 3-Chloro-4-methylphenylboronic Acid.

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

-

PMC - PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: p-Tolylboronic acid.

- TargetMol. (2026). Safety Data Sheet: 2-Chloro-4-methylphenylboronic acid.

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

- ChemScene. (n.d.). 4,5-Dichloro-2-methylphenylboronic acid.

- Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Tolylboronic acid.

-

ResearchGate. (2015). Boron-Based Drug Design. Retrieved from [Link]

- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

-

PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]

- Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Methylphenylboronic acid.

-

Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]

-

MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Molecules, 26(11), 3123. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

- Echemi. (n.d.). 3,4-Dichloro-5-methylphenylboronic acid.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic deployment of 3,4-Dichloro-5-methylphenylboronic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Substituted Phenylboronic Acids in Drug Discovery

The landscape of modern medicinal chemistry is perpetually evolving, driven by the need for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within the vast armamentarium of synthetic building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] These reactions facilitate the construction of biaryl and heteroaryl structures, which are prevalent scaffolds in a multitude of clinically successful drugs. This guide focuses on a specific, strategically substituted reagent: 3,4-Dichloro-5-methylphenylboronic acid . We will explore its intrinsic chemical properties, delve into its demonstrated applications in the synthesis of bioactive molecules, and provide practical, field-proven insights into its utilization in a medicinal chemistry context.

Chemical and Physical Properties of 3,4-Dichloro-5-methylphenylboronic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective implementation in a synthetic workflow. The unique substitution pattern of 3,4-Dichloro-5-methylphenylboronic acid imparts a distinct set of characteristics that can be strategically exploited in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₇BCl₂O₂ | [2] |

| Molecular Weight | 204.85 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 1772622-45-3 | [2] |

The presence of two chlorine atoms on the phenyl ring significantly influences the electronic nature and lipophilicity of the molecule. Chlorine is an electronegative, electron-withdrawing atom, which can impact the reactivity of the boronic acid in cross-coupling reactions and modulate the pKa of the resulting molecule. Furthermore, the dichlorination contributes to increased lipophilicity, a property that can enhance membrane permeability and target engagement of the final drug candidate.[3][4] The methyl group, an electron-donating group, can also fine-tune the electronic properties and provide a vector for further structural modifications.

Core Application: A Key Building Block for Novel PHGDH Inhibitors

A significant and illustrative application of 3,4-Dichloro-5-methylphenylboronic acid is in the synthesis of potent inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell proliferation.[5] Consequently, the development of PHGDH inhibitors has emerged as a promising therapeutic strategy in oncology.

A recent patent discloses a series of tosylacetate-based compounds as highly potent and selective PHGDH inhibitors.[6] Within this series, the 3,4-dichloro-5-methylphenyl moiety, introduced via Suzuki-Miyaura coupling with 3,4-Dichloro-5-methylphenylboronic acid, is a key structural feature of the most active compounds.

The Rationale for the 3,4-Dichloro-5-methylphenyl Moiety in PHGDH Inhibitors

The inclusion of the 3,4-dichloro-5-methylphenyl group in these inhibitors is a deliberate design choice aimed at optimizing several key drug-like properties:

-

Enhanced Target Engagement: The dichlorinated phenyl ring can engage in favorable hydrophobic and van der Waals interactions within the target protein's binding pocket.[3] The specific substitution pattern may also allow for halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.

-

Modulation of Physicochemical Properties: As previously mentioned, the chlorine atoms increase lipophilicity, which can improve cell permeability and allow the inhibitor to reach its intracellular target.[4]

-

Metabolic Stability: The presence of chlorine atoms can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the compound.[3]

The following workflow illustrates the pivotal role of 3,4-Dichloro-5-methylphenylboronic acid in the synthesis of a representative PHGDH inhibitor.

Figure 1: Synthetic workflow for a PHGDH inhibitor.

Potential Applications in Agrochemicals

The utility of 3,4-Dichloro-5-methylphenylboronic acid extends beyond medicinal chemistry into the realm of agrochemical synthesis. Dichlorinated aromatic compounds are common features in a variety of pesticides, including herbicides, insecticides, and fungicides.[2] The 3,4-dichlorotoluene scaffold, from which this boronic acid is derived, is a known intermediate in the production of such agrochemicals.[7]

While specific, publicly available examples of fungicides or herbicides synthesized directly from 3,4-Dichloro-5-methylphenylboronic acid are not prevalent in the searched literature, its potential as a building block in this sector is significant. The dichloro substitution pattern is known to contribute to the biological activity of many pesticides by enhancing their interaction with target enzymes or receptors in pests and pathogens.[8]

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3,4-Dichloro-5-methylphenylboronic acid with a heterocyclic halide. This protocol is based on established methodologies and can be adapted for various substrates.[1][9]

Reaction: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Figure 2: Step-by-step Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve the heterocyclic halide (1.0 equivalent) and 3,4-Dichloro-5-methylphenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a 4:1 mixture of dioxane and water.

-

Addition of Base: Add a suitable base, such as potassium carbonate (2.0 equivalents), to the reaction mixture.

-

Degassing: Sparge the mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Self-Validation: The success of the reaction can be validated at each stage. The dissolution of reactants should result in a clear solution. Complete consumption of the starting materials and the formation of a new, less polar spot on the TLC plate indicate a successful reaction. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

3,4-Dichloro-5-methylphenylboronic acid is a valuable and versatile building block in medicinal chemistry. Its strategic application in the synthesis of potent PHGDH inhibitors highlights the importance of its unique substitution pattern for achieving desired biological activity and drug-like properties. The principles guiding its use, including the modulation of lipophilicity, electronic properties, and metabolic stability through dichlorination, are broadly applicable in drug design. While its application in agrochemicals is less documented in readily available literature, the known importance of dichlorinated phenyl moieties in this field suggests significant untapped potential. As the demand for novel, highly specific, and effective therapeutic and agrochemical agents continues to grow, the strategic deployment of well-designed building blocks like 3,4-Dichloro-5-methylphenylboronic acid will undoubtedly play a crucial role in future discoveries.

References

-

Spillier, Q., Ravez, S., Unterlass, J., & Frédérick, R. (2020). Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Molecules, 25(3), 569. [Link]

- U.S. Patent No. US20220008386A1. (2022).

-

Boyd, S., & Eriksson, O. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

-

Wang, J., et al. (2021). Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors. Cellular and Molecular Life Sciences, 78(24), 8147-8160. [Link]

- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (CN103951688A).

-

Li, Q., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 11(54), 34235-34243. [Link]

- Google Patents. (n.d.). A kind of synthetic process improvement of 3,4,5-trifluorophenol. (CN110981699A).

-

Boyarskiy, V. P., et al. (2019). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Molecules, 24(18), 3326. [Link]

- Google Patents. (n.d.). Fungicidal compositions. (CN102550566B).

-

Gouverneur, V., & Tredwell, M. (2020). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3,4-Dichlorotoluene: Properties and Industrial Significance. [Link]

-

Kandeel, M., et al. (2020). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Molecules, 25(18), 4238. [Link]

-

Gonzalez-Lara, J., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6529. [Link]

- Google Patents. (n.d.). Synergistic fungicide composition. (WO2020261030A1).

-

Li, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(15), 4785. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]

-

Hossain, M. L., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1360719. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. [Link]

- Google Patents. (n.d.). Novel method for synthesizing fungicide tebuconazole. (CN101130522A).

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27265-27271. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Suzuki-Miyaura Coupling of 3,4-Dichloro-5-methylphenylboronic Acid for Biaryl Synthesis

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a robust and versatile pathway to a vast array of molecular architectures, particularly biaryl and heteroaryl structures. These motifs are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science, where precise control over substitution patterns dictates biological activity and material properties.

3,4-Dichloro-5-methylphenylboronic acid is a valuable building block, offering a unique substitution pattern that can be strategically incorporated into complex molecules. The presence of two chlorine atoms provides handles for further functionalization or can be used to modulate the electronic and steric properties of the final compound. This application note provides a comprehensive, field-proven protocol for the effective use of 3,4-dichloro-5-methylphenylboronic acid in Suzuki-Miyaura coupling reactions, grounded in mechanistic principles to empower researchers to optimize outcomes and troubleshoot challenges.

The Catalytic Heart of the Reaction: Mechanism & Key Parameters

A deep understanding of the reaction mechanism is paramount for rational optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5]

The Three Core Steps:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][4][5] This step is often rate-determining, and its efficiency is influenced by the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium.[2]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center.[4][5] This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide or another ligand.[1][6][7]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[2][4][5]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Suzuki Coupling with 3,4-Dichloro-5-methylphenylboronic Acid

Introduction: Navigating the Challenges of Electron-Deficient Arylboronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides a detailed examination of the standard reaction conditions for the Suzuki coupling of a challenging, yet valuable, building block: 3,4-dichloro-5-methylphenylboronic acid . The presence of two electron-withdrawing chlorine atoms on the phenyl ring renders this substrate less nucleophilic and can complicate the crucial transmetalation step in the catalytic cycle. Furthermore, the substitution pattern presents a degree of steric hindrance that must be addressed through careful selection of the catalytic system.

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a comprehensive understanding of the underlying principles that govern the successful coupling of this electron-deficient substrate. We will delve into the critical parameters, the rationale behind component selection, and provide detailed, actionable protocols for researchers in synthetic chemistry and drug development.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For an electron-deficient substrate like 3,4-dichloro-5-methylphenylboronic acid, the transmetalation step is often rate-limiting. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the aryl group, making its transfer to the palladium center more difficult. The choice of base is critical to activate the boronic acid, forming a more nucleophilic borate species.[3][5]

Critical Parameters and Component Selection

The success of a Suzuki coupling with a challenging substrate hinges on the judicious selection of several key components.

Palladium Precatalyst and Ligand: The Heart of the Reaction

For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[6] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to overcome the inherent challenges.

-

Buchwald Ligands: Dialkylbiaryl phosphine ligands, developed by the Buchwald group, are exceptionally effective.[7] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) provide the necessary steric bulk and electron-donating properties to promote both oxidative addition and reductive elimination.[7][8] These ligands stabilize the monoligated palladium species, which is often the most active catalyst.

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[9][10] They are particularly effective in coupling reactions involving aryl chlorides, which are notoriously less reactive than bromides or iodides.[9] Commercially available PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr , are air- and moisture-stable precatalysts that are highly effective.[11]

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the activation of the boronic acid for transmetalation.[3][5] For 3,4-dichloro-5-methylphenylboronic acid, a moderately strong base is typically required to facilitate the formation of the reactive borate species without promoting significant side reactions like protodeboronation.

-

Potassium Phosphate (K₃PO₄): This is often an excellent choice for challenging Suzuki couplings. It is a strong enough base to activate the boronic acid but is generally non-nucleophilic, minimizing side reactions.[6]

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These are also commonly used and effective bases. The choice between them can sometimes influence the reaction rate and yield.

-

Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed, particularly when the substrate is sensitive to strong inorganic bases.

Solvent Selection: Influencing Solubility and Reactivity

The choice of solvent is critical for ensuring the solubility of all reaction components and can significantly influence the catalytic activity.[4] Aprotic polar solvents or ethereal solvents, often in the presence of water, are commonly used.

-

1,4-Dioxane/Water or Toluene/Water: These biphasic solvent systems are widely used and often provide excellent results.[4][6] Water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[6]

-

Tetrahydrofuran (THF)/Water: Another common and effective solvent mixture.

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These polar aprotic solvents can be beneficial for less soluble substrates, though they can sometimes complicate product isolation.

Reaction Temperature: Finding the Sweet Spot

The reaction temperature is a critical parameter that needs to be optimized. For challenging substrates, elevated temperatures are often necessary to drive the reaction to completion. A typical temperature range is 80-110 °C .[4]

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 3,4-dichloro-5-methylphenylboronic acid. It is recommended to perform small-scale test reactions to optimize conditions for specific coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is recommended for coupling with a variety of aryl bromides and iodides.

Figure 2: Workflow for Suzuki coupling using a Buchwald ligand.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3,4-dichloro-5-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), Pd₂(dba)₃ (1-2 mol%), SPhos (2-4 mol%), and potassium phosphate (K₃PO₄, 2.0 equivalents).

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and water (a common ratio is 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using an NHC Precatalyst (PEPPSI-IPr)

This protocol is particularly recommended for less reactive aryl chlorides.

Step-by-Step Methodology:

-

Reagent Preparation: To a reaction vessel, add 3,4-dichloro-5-methylphenylboronic acid (1.5 equivalents), the aryl chloride (1.0 equivalent), PEPPSI-IPr (2-3 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: While PEPPSI catalysts are air-stable, for optimal results and reproducibility, it is good practice to flush the vessel with an inert gas.

-

Solvent Addition: Add 1,4-dioxane.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring and Workup: Follow steps 5-7 from Protocol 1.

Data Summary: Recommended Starting Conditions

The following table summarizes the recommended starting conditions for the Suzuki coupling of 3,4-dichloro-5-methylphenylboronic acid.

| Parameter | Recommended Condition (Buchwald System) | Recommended Condition (NHC System) | Rationale |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | - | Common and effective Pd(0) source. |

| Ligand/Precatalyst | SPhos or XPhos (2-4 mol%) | PEPPSI-IPr (2-3 mol%) | Bulky, electron-rich ligands are crucial for activating electron-deficient substrates.[7] NHCs are particularly effective for aryl chlorides.[9] |

| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Strong, non-nucleophilic base to activate the boronic acid.[6] |

| Solvent | 1,4-Dioxane/Water (4:1) | 1,4-Dioxane | A versatile solvent system that facilitates dissolution of both organic and inorganic components.[6] |

| Temperature | 90-100 °C | 100-110 °C | Elevated temperatures are often required to overcome the activation barrier for challenging substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Recommended) | Prevents degradation of the catalyst and phosphine ligands. |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand (e.g., from SPhos to XPhos). Ensure the reaction is strictly anaerobic.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with electron-deficient substrates. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for this. Minimizing the amount of water or using a milder base like potassium fluoride (KF) might also be beneficial.[5]

-

Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often a sign of the presence of an oxidant or issues with the catalyst activation. Ensuring a properly deoxygenated reaction mixture is crucial.

Conclusion

The Suzuki-Miyaura coupling of 3,4-dichloro-5-methylphenylboronic acid, while presenting challenges due to its electronic and steric properties, can be successfully achieved with high yields through the rational selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands, such as SPhos, or robust N-heterocyclic carbene-palladium precatalysts like PEPPSI-IPr, in conjunction with appropriate bases and solvents, provides a reliable pathway to the desired biaryl products. The protocols and guidelines presented herein offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

-

[A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp

-

/CN102351620A/en)

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. PEPPSI - Wikipedia [en.wikipedia.org]

Application Note: Palladium-Catalyzed Suzuki Coupling of Dichlorinated Phenylboronic Acids

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge and Opportunity of Dichlorinated Aromatics

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polyolefins and substituted biphenyls.[2]

While the coupling of aryl bromides and iodides is well-established, the use of aryl chlorides presents a significant challenge due to the strength and inertness of the C-Cl bond.[4] This challenge is amplified when the substrate is a dichlorinated aromatic, which is a common structural motif in many industrially important molecules, including fungicides.[5] Successfully coupling these substrates requires not only activating the C-Cl bond but also controlling the reaction's selectivity to achieve either mono- or di-arylation as desired.

This application note provides a comprehensive guide for researchers tackling the Suzuki coupling of dichlorinated phenylboronic acids. We will delve into the mechanistic principles, explore the critical components of the catalyst system, and provide detailed, field-proven protocols to empower scientists to overcome the inherent challenges and unlock the synthetic potential of these valuable building blocks.

Mechanistic Hurdles: Why Aryl Chlorides Are Difficult Substrates

The efficacy of the Suzuki coupling hinges on a delicate balance within its catalytic cycle. For dichlorinated substrates, two steps are particularly challenging:

-

Oxidative Addition: This is the initial and often rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen bond.[6] The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making this step energetically demanding.[4][7] Overcoming this high activation barrier is the primary role of a well-designed catalyst system.

-

Controlling Selectivity: With two reactive sites, dichlorinated substrates can undergo a second coupling reaction. Achieving selective mono-arylation requires precise control over reaction conditions to prevent the formation of the di-arylated byproduct. Conversely, driving the reaction to completion for full di-substitution also requires a robust and highly active catalyst.

The key to surmounting these obstacles lies in the rational selection of the palladium source, the ligand, the base, and the solvent.

Designing the Optimal Catalyst System

A successful Suzuki coupling of a dichlorinated phenylboronic acid is not the result of a single component but the synergistic interplay of the entire system.

The Palladium Precursor: Initiating the Cycle

The active catalyst in the Suzuki reaction is a palladium(0) species. While Pd(0) complexes can be used directly, they are often oxygen-sensitive. It is more common and practical to use air-stable Pd(II) precatalysts, which are reduced in situ to the active Pd(0) form.[8]

-

Common Choices:

Expert Insight: The choice of precursor is often less critical than the choice of ligand. However, palladacycles and other pre-formed catalyst complexes can offer enhanced activity and stability, particularly for challenging substrates.[3]

The Ligand: The Key to Activating C-Cl Bonds

The ligand is arguably the most critical component for coupling aryl chlorides. Its function is to stabilize the palladium center and, most importantly, to create a highly reactive, electron-rich metal center that can undergo oxidative addition with the inert C-Cl bond. Two classes of ligands have proven exceptionally effective.

-

Bulky, Electron-Rich Phosphines: This class, pioneered by researchers like Stephen Buchwald, has revolutionized the coupling of aryl chlorides. Their large steric bulk promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive. Their strong electron-donating ability increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[9]

-

N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable bonds with palladium. This stability translates into robust catalysts that resist decomposition at the high temperatures often required for aryl chloride activation.

The Base and Solvent: Facilitating the Key Steps

The base and solvent play crucial, interconnected roles in the catalytic cycle.

-

Role of the Base: The primary function of the base is to activate the boronic acid. It reacts with the boronic acid to form an anionic "ate" complex (a boronate), which is significantly more nucleophilic and readily undergoes transmetalation with the palladium center.[6][7][10]

-

Common Choices: Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃), and Potassium Carbonate (K₂CO₃).

-

Expert Insight: Strong, non-nucleophilic bases like K₃PO₄ are often preferred for difficult couplings. The presence of water can be essential, as it can facilitate the formation of the active boronate species.[3][11]

-

-

Choice of Solvent: The solvent must solubilize all components and remain stable at the required reaction temperature.

-

Common Choices: Aprotic polar solvents such as Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.

-

Expert Insight: The choice of solvent can significantly impact reaction rate and yield.[12] For industrial applications, developing systems that work in water is a major goal to improve the environmental footprint of the process.[5]

-

Visualizing the Process

To better understand the reaction, we can visualize both the chemical transformation and the practical laboratory steps.

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: A typical workflow for performing a Suzuki coupling reaction.

Protocols and Application Data

The following protocols are designed as robust starting points for the Suzuki coupling of dichlorinated phenylboronic acids.

Protocol 1: Selective Mono-Arylation of 3,5-Dichlorophenylboronic Acid

This protocol targets the selective formation of a single C-C bond, leaving one chlorine atom for subsequent functionalization.

Reaction Scheme: 3,5-Dichlorophenylboronic Acid + Aryl Bromide → 3-Aryl-5-chlorophenylboronic Acid derivative (or direct product after workup)

Materials:

-

3,5-Dichlorophenylboronic Acid (1.0 equiv)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

-

Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dichlorophenylboronic acid, 4-bromoanisole, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of nitrogen, add Pd(OAc)₂ and SPhos.

-

Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of water (e.g., dioxane/H₂O 10:1 v/v) via syringe. The solution should be thoroughly degassed by bubbling nitrogen through it for 15-20 minutes.

-

Causality: Degassing removes dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the electron-rich phosphine ligand.

-

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Key Parameters and Expected Outcomes

The following table summarizes typical conditions and considerations for controlling selectivity.

| Parameter | For Selective Mono-Arylation | For Complete Di-Arylation | Rationale |

| Aryl Halide Equiv. | 1.0 - 1.2 | > 2.2 | Stoichiometry is a primary driver of selectivity. |

| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher loading may be needed to drive the second, more hindered coupling. |

| Ligand Choice | Bulky Biarylphosphines (SPhos, XPhos) | Highly active systems (PEPPSI-IPr, P(t-Bu)₃) | Ligand choice impacts catalyst activity and stability over long reaction times.[10][13] |

| Reaction Time | Monitor closely; stop at max mono-product | Extended time (12-24h) | The second coupling is slower; longer times are needed for completion. |

| Temperature | 80-100 °C | 100-120 °C | Higher temperatures can help overcome the activation energy for the second C-Cl bond. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and degassing techniques.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. |

| Protodeboronation | 1. Presence of acidic protons.2. Excess water or prolonged reaction time. | 1. Use anhydrous solvents and ensure base is not hygroscopic.2. Minimize water content and reaction time. Use potassium trifluoroborate salts which are more stable. |

| Homocoupling of Boronic Acid | Oxygen contamination leading to an alternative catalytic cycle. | Improve degassing and inert atmosphere techniques. |

| Poor Selectivity | Reaction conditions are too harsh, driving di-arylation. | Reduce equivalents of aryl halide, lower temperature, or shorten reaction time. Monitor carefully. |

Conclusion